molecular formula C16H16O B14156722 1-(2-Methylbiphenyl-3-yl)propan-1-one CAS No. 5410-12-8

1-(2-Methylbiphenyl-3-yl)propan-1-one

Cat. No.: B14156722
CAS No.: 5410-12-8
M. Wt: 224.30 g/mol
InChI Key: BUFFAJJFRQFFOW-UHFFFAOYSA-N
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Description

1-(2-Methylbiphenyl-3-yl)propan-1-one is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where a propanone group is attached to the 3-position of the 2-methylbiphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbiphenyl-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbiphenyl with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-(2-Methylbiphenyl-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenylpropan-2-one: Similar structure but lacks the biphenyl moiety.

    2-Methyl-1-phenylpropan-1-one: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness: 1-(2-Methylbiphenyl-3-yl)propan-1-one is unique due to the presence of both a biphenyl ring and a propanone group, which confer distinct chemical properties and reactivity

Properties

CAS No.

5410-12-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2-methyl-3-phenylphenyl)propan-1-one

InChI

InChI=1S/C16H16O/c1-3-16(17)15-11-7-10-14(12(15)2)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3

InChI Key

BUFFAJJFRQFFOW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C)C2=CC=CC=C2

Origin of Product

United States

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